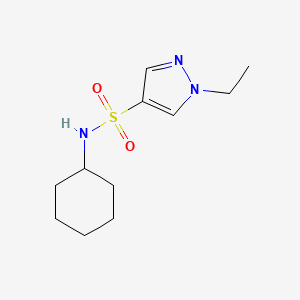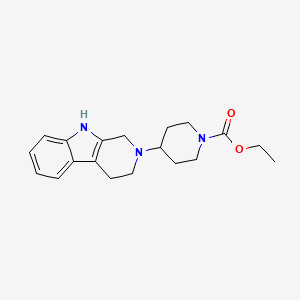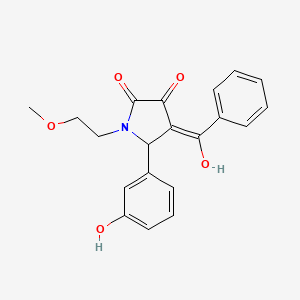![molecular formula C18H16ClN3O2 B5342943 2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5342943.png)
2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential application in various fields. This compound is a member of the oxadiazole family and is commonly referred to as CPOA. In
作用机制
The mechanism of action of CPOA is not fully understood. However, studies suggest that it acts on the GABAergic system and modulates the activity of GABA receptors. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By modulating the activity of GABA receptors, CPOA may help to regulate neuronal excitability and potentially alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects
CPOA has been found to have a range of biochemical and physiological effects. Studies have shown that CPOA can increase the level of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. CPOA has also been found to increase the level of serotonin in the brain, which may contribute to its antidepressant properties.
实验室实验的优点和局限性
One of the advantages of using CPOA in lab experiments is its relatively simple synthesis method. This makes it easy to produce large quantities of the compound for use in experiments. However, one limitation of CPOA is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of CPOA. One direction is to further investigate its mechanism of action and how it interacts with the GABAergic system. Another direction is to explore its potential application in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to optimize the synthesis method of CPOA and improve its yield. Overall, CPOA is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of CPOA involves the reaction between 4-chlorobenzaldehyde and N-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to form CPOA. The yield of this process is around 60%.
科学研究应用
CPOA has been studied for its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of CPOA is in the development of new drugs for the treatment of various diseases. CPOA has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties, making it a promising candidate for the development of drugs to treat these conditions.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-22(17(23)11-13-7-9-15(19)10-8-13)12-16-20-18(21-24-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYDSWZWEAIMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol](/img/structure/B5342885.png)
![1-[(cis-4-aminocyclohexyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one dihydrochloride](/img/structure/B5342889.png)

![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5342899.png)
![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-8-methoxyquinoline](/img/structure/B5342902.png)
![methyl 5-methyl-2-{[(2-methylphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5342905.png)
![N~2~-(aminocarbonyl)-N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}glycinamide](/img/structure/B5342906.png)
![6-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5342917.png)
![2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide](/img/structure/B5342923.png)
![3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5342933.png)
